molecular formula C30H30FN5O3S2 B12298528 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile

1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile

Cat. No.: B12298528
M. Wt: 591.7 g/mol
InChI Key: PYJMLRRGYQNLIX-ONUIUJJFSA-N
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Description

1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its intricate structure, which includes a piperazine ring, a fluorophenyl group, and a thiazolidinone moiety. Its unique chemical properties make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl group. The thiazolidinone moiety is then synthesized and attached to the main structure. Each step requires precise control of temperature, pH, and reaction time to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety and efficiency. Large-scale reactors and automated systems are used to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.

Chemical Reactions Analysis

Types of Reactions

1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-butyl-6-[4-(2-chlorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile
  • 1-butyl-6-[4-(2-bromophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile

Uniqueness

The uniqueness of 1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C30H30FN5O3S2

Molecular Weight

591.7 g/mol

IUPAC Name

1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C30H30FN5O3S2/c1-3-4-11-35-27(34-14-12-33(13-15-34)25-10-6-5-9-24(25)31)22(20(2)23(18-32)28(35)37)17-26-29(38)36(30(40)41-26)19-21-8-7-16-39-21/h5-10,16-17H,3-4,11-15,19H2,1-2H3/b26-17-

InChI Key

PYJMLRRGYQNLIX-ONUIUJJFSA-N

Isomeric SMILES

CCCCN1C(=C(C(=C(C1=O)C#N)C)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F

Canonical SMILES

CCCCN1C(=C(C(=C(C1=O)C#N)C)C=C2C(=O)N(C(=S)S2)CC3=CC=CO3)N4CCN(CC4)C5=CC=CC=C5F

Origin of Product

United States

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